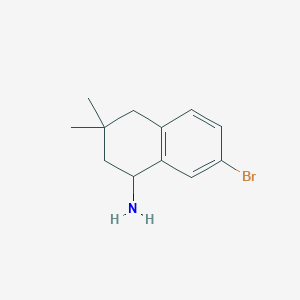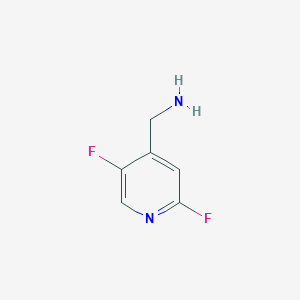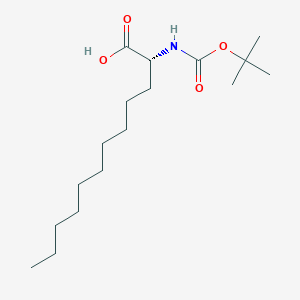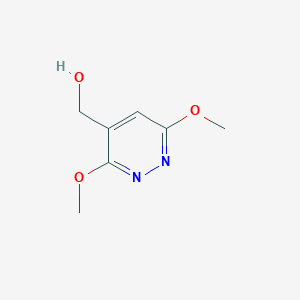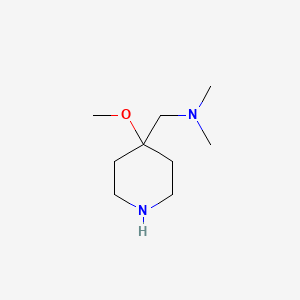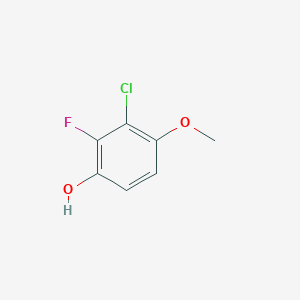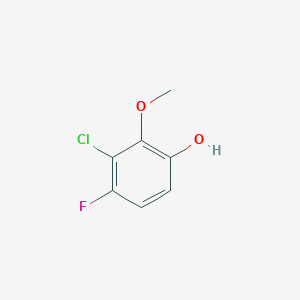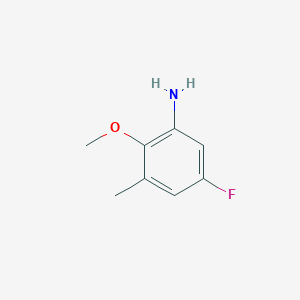
5-Fluoro-3-methyl-2-(methoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-2-(methoxy)aniline: is an aromatic amine compound characterized by the presence of a fluorine atom, a methyl group, and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-(methoxy)aniline can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-(methoxy)aniline followed by reduction and subsequent fluorination. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The final fluorination step can be achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by fluorination. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems is common in industrial settings to enhance production efficiency.
化学反応の分析
Types of Reactions
5-Fluoro-3-methyl-2-(methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
5-Fluoro-3-methyl-2-(methoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 5-Fluoro-3-methyl-2-(methoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.
5-Fluoro-2-methoxyaniline: Similar structure but lacks the methyl group.
3-Fluoro-4-methylaniline: Similar structure but with different positions of the substituents.
Uniqueness
5-Fluoro-3-methyl-2-(methoxy)aniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups, along with the fluorine atom, provides a distinct set of properties that can be exploited in various applications.
特性
IUPAC Name |
5-fluoro-2-methoxy-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGEIJNOIVRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B6359108.png)
![N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6359114.png)

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
